molecular formula C21H18N2O4 B2484830 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1105242-50-9

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2484830
CAS No.: 1105242-50-9
M. Wt: 362.385
InChI Key: IXDDAESYTGQDAT-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a benzofuran-isoxazole core linked to an acetamide group via a methyl bridge, with an ortho-methylphenoxy (o-tolyloxy) substituent. The o-tolyloxy group may enhance lipophilicity and influence binding affinity in biological systems.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-14-6-2-4-8-17(14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-7-3-5-9-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDDAESYTGQDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives.

    Construction of the Isoxazole Ring: This often involves the reaction of nitrile oxides with alkenes or alkynes.

    Linking the Benzofuran and Isoxazole Rings: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide” could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with benzofuran and isoxazole rings are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Isoxazole-Acetamide Derivatives

Several isoxazole-acetamide analogs (Table 1) demonstrate varied biological activities depending on substituents:

  • (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Compound 56, ) exhibits a high activity score (6.815), likely due to the hydroxyl group enhancing hydrogen bonding.
  • 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (HJC0726, ) shows micromolar EPAC antagonist activity, highlighting the importance of bulky substituents (e.g., tert-butyl) for target engagement.

Comparison : The target compound’s benzofuran-isoxazole core may offer superior π-stacking compared to simpler isoxazole derivatives, while the o-tolyloxy group could improve membrane permeability over polar substituents like hydroxy or chloro groups .

Table 1: Isoxazole-Acetamide Analogs and Activity Data
Compound Name Key Substituents Activity Score/IC50 Source
(E)-N-(3-hydroxyisoxazol-5-yl)-...acetamide (56) 3-hydroxyisoxazol-5-yl 6.815
HJC0726 5-(tert-butyl)isoxazol-3-yl Low µM (EPAC)
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide (Target) Benzofuran-isoxazole, o-tolyloxy N/A -

Benzofuran-Containing Heterocycles

Benzofuran hybrids, such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a, ), display potent antimicrobial activity. Replacing oxadiazole with isoxazole (as in the target compound) may alter electronic properties and binding modes. The thioacetamide linkage in 2a versus the methyl-acetamide bridge in the target compound could also impact solubility and metabolic stability .

Thiazole and Heterocyclic Amides

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () illustrates how heterocyclic substitutions (e.g., thiazole vs. isoxazole) influence intermolecular interactions. The thiazole’s sulfur atom facilitates hydrogen bonding (C—H⋯S), whereas the target compound’s isoxazole may engage in stronger N—O⋯H interactions. Additionally, the o-tolyloxy group in the target compound could enhance steric effects compared to the smaller fluorine substituents in the thiazole derivative .

Key Structural and Functional Insights

  • Benzofuran vs. Oxadiazole/Thiazole : Benzofuran’s extended aromatic system may improve binding to hydrophobic pockets compared to oxadiazole or thiazole cores .
  • Substituent Effects : Bulky groups (e.g., tert-butyl in HJC0726) or electron-withdrawing substituents (e.g., chloro in 2a) enhance activity, suggesting the o-tolyloxy group’s methyl moiety balances lipophilicity and steric hindrance .
  • Hydrogen-Bonding Networks : Analogous to , the target compound’s amide and isoxazole groups likely form stabilizing hydrogen bonds, critical for molecular packing or target interaction .

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound notable for its complex structure, which includes a benzofuran moiety, an isoxazole ring, and an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}. Its structural components are represented as follows:

  • Benzofuran : A fused benzene and furan ring system known for various biological activities.
  • Isoxazole : A five-membered heterocyclic compound containing nitrogen and oxygen, often associated with pharmacological effects.
  • Acetamide Group : Contributes to the compound's solubility and biological activity.

Antimicrobial Properties

Research indicates that compounds containing benzofuran and isoxazole moieties exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Benzofuran Derivative AStaphylococcus aureus10
Isoxazole Derivative BE. coli20
This compoundTBDTBD

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HT-29) cancers . The mechanism often involves the modulation of cellular pathways related to cell cycle regulation and apoptosis.

Case Study: Anticancer Effects

In a study assessing the cytotoxic effects of benzofuran derivatives on cancer cell lines, it was found that certain derivatives led to significant reductions in cell viability at specific concentrations. The study highlighted the importance of substituent groups on the benzofuran structure in enhancing anticancer activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interacting with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to cellular receptors that regulate apoptosis and survival pathways.
  • Radical Generation : Inducing oxidative stress within cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles (e.g., benzofuran derivatives) .

Coupling of the o-tolyloxy acetamide group through nucleophilic substitution or amide bond formation under basic conditions (e.g., using NaH or DCC as coupling agents) .

  • Critical Conditions :
  • Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) .
  • Temperature control (50–80°C for cycloadditions; room temperature for amide coupling) .
  • Catalyst use (e.g., Cu(I) for click chemistry in isoxazole formation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H and ¹³C) to confirm connectivity of the benzofuran, isoxazole, and o-tolyloxy groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What preliminary biological screening approaches are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorometric or colorimetric substrates .
  • Receptor binding studies (e.g., GPCRs) via radioligand displacement assays .
  • Cytotoxicity screening against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • Continuous flow reactors to enhance reaction consistency and reduce side products .
  • Green chemistry principles : Solvent recycling (e.g., toluene) and catalyst recovery (e.g., immobilized Cu catalysts) .
  • Automated purification systems (e.g., flash chromatography with gradient elution) to isolate high-purity batches .

Q. What structure-activity relationship (SAR) insights guide structural modifications to enhance bioactivity?

  • Methodological Answer :

  • Key Modifications :
Substituent Effect on Activity Reference
Fluorine (o-tolyloxy → 2-fluorophenoxy)↑ Lipophilicity and target binding affinity
Chlorine/Bromine (phenoxy substitution)Alters electronic effects, may improve metabolic stability
Methoxy groups (on benzofuran)Modulates π-π stacking interactions with hydrophobic pockets
  • Computational docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Fixed pH (7.4), temperature (37°C), and cell passage number .
  • Control for solvent effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Validate target engagement via orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What computational strategies are effective for identifying novel molecular targets?

  • Methodological Answer :

  • Phylogenetic analysis of protein homologs to predict conserved binding sites .
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
  • Machine learning models (e.g., Random Forest) trained on bioactivity datasets to predict off-target effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer :

  • Accelerated stability testing :
  • Acidic/basic hydrolysis : Monitor degradation via HPLC at pH 2–9 .
  • Thermal stress : Incubate at 40°C for 4 weeks to simulate long-term storage .
  • Lyophilization (with trehalose as a cryoprotectant) improves shelf life for in vivo studies .

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